2-oxoacetic acid;hydrate

Description

Historical Context and Early Discoveries Pertaining to 2-oxoacetic acid;hydrate (B1144303)

Historically, the preparation of glyoxylic acid was achieved through methods such as the electrosynthesis from oxalic acid, a process that utilized lead cathodes in a sulfuric acid electrolyte. wikipedia.org Another early method involved the oxidation of glyoxal (B1671930) with hot nitric acid; however, this reaction proved to be highly exothermic and challenging to control, often resulting in the formation of oxalic acid as a major byproduct. wikipedia.org The ozonolysis of maleic acid also emerged as an effective route to synthesize glyoxylic acid. wikipedia.org

Early research also delved into its biochemical significance. In 1957, Kornberg and Krebs were instrumental in elucidating the glyoxylate (B1226380) cycle, a metabolic pathway in which glyoxylic acid is a key intermediate. cutm.ac.in Their work with the bacterium Pseudomonas demonstrated how acetyl-CoA could react with glyoxylic acid to form malic acid, a crucial step in the conversion of fats into carbohydrates. cutm.ac.in This discovery was a landmark in understanding the metabolic flexibility of certain organisms like bacteria, fungi, and plants. wikipedia.orgcutm.ac.in

Significance of 2-oxoacetic acid;hydrate in Contemporary Chemical and Biochemical Sciences

The importance of this compound in modern science is multifaceted, spanning across biochemistry and organic synthesis.

In the realm of biochemistry , glyoxylic acid is a central intermediate in the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. wikipedia.orghmdb.ca This cycle is particularly vital for the germination of fatty seeds, where stored lipids are converted into sugars to fuel growth. cutm.ac.in In plants, glyoxylate is also a key player in the photorespiration pathway, a process that helps to regenerate carbon and remove toxic byproducts of photosynthesis. wikipedia.org In humans, glyoxylate is produced through the oxidation of glycolate (B3277807) and the catabolism of hydroxyproline (B1673980). wikipedia.orghmdb.ca Its metabolism is crucial, as imbalances can be associated with conditions like primary hyperoxaluria, where high levels of glyoxylate can lead to the formation of kidney stones. wikipedia.orghmdb.ca

In organic synthesis , this compound serves as a valuable C2 building block for creating a wide array of more complex organic molecules. Its bifunctionality allows it to participate in a variety of chemical reactions. For instance, it undergoes electrophilic aromatic substitution with phenols, a key step in the synthesis of compounds like 4-hydroxymandelic acid, a precursor to the antibiotic amoxicillin (B794), and 4-hydroxyphenylacetic acid, a precursor to the beta-blocker atenolol (B1665814). wikipedia.org It is also used in the synthesis of vanillin, various agrochemicals, dyes, and cosmetic ingredients. wikipedia.org Furthermore, its derivatives have been explored as fungicides. chemicalbook.com

Scope and Research Objectives Pertaining to this compound

Current research on this compound is diverse and aims to expand its applications and understanding. Key research objectives include:

Developing Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, selective, and environmentally friendly methods for synthesizing glyoxylic acid and its derivatives. researchgate.netdatahorizzonresearch.com This includes the investigation of new catalysts and reaction conditions to improve yields and reduce byproducts. researchgate.net

Elucidating Biochemical Pathways: Ongoing studies aim to further unravel the intricate roles of glyoxylate in various metabolic pathways across different organisms. mdpi.com This includes understanding its regulation and its interaction with other metabolites.

Applications in Pharmaceutical and Agrochemical Industries: A significant area of research focuses on utilizing glyoxylic acid as a starting material for the synthesis of new pharmaceuticals and agrochemicals. datahorizzonresearch.comfinechemical.net This involves designing and creating novel molecules with desired biological activities.

Materials Science: The use of glyoxylic acid in the development of new materials, such as polymers and in applications like electroless copper plating, is an active area of investigation. chemicalbook.com

The continued exploration of the chemistry and biology of this compound promises to yield new discoveries and innovations across a broad spectrum of scientific disciplines.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C2H4O4 | unilongindustry.comchemsrc.com |

| Molecular Weight | 92.05 g/mol | unilongindustry.com |

| Physical State | White powder or crystals | glentham.com |

| Melting Point | 49-52 °C | chemsrc.comsynquestlabs.com |

| Boiling Point | 100 °C (decomposes) | chemsrc.com |

| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in esters and aromatic solvents. | chemicalbook.com |

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance | Source(s) |

| Organic Synthesis | Precursor for pharmaceuticals | Used in the synthesis of amoxicillin and atenolol. | wikipedia.org |

| Precursor for fragrances | A route to producing vanillin. | wikipedia.org | |

| Synthesis of heterocycles | Condenses with urea (B33335) and 1,2-diaminobenzene. | ||

| Biochemistry | Intermediate in the glyoxylate cycle | Enables conversion of fatty acids to carbohydrates in plants and microorganisms. | wikipedia.org |

| Role in human metabolism | Produced from glycolate and hydroxyproline; imbalance linked to hyperoxaluria. | wikipedia.orghmdb.ca | |

| Materials Science | Electroless copper plating | Acts as a reducing agent. | chemicalbook.com |

| Agrochemicals | Synthesis of herbicides and fungicides | Serves as a key building block for active ingredients. | chemicalbook.com |

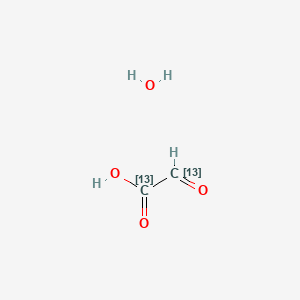

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxoacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[13C](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.036 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Isomerism, and Structural Dynamics of 2 Oxoacetic Acid;hydrate

Standard and Trivial Nomenclatures for 2-oxoacetic acid;hydrate (B1144303)

The naming conventions for this compound reflect its dual functionality and its propensity to exist in a hydrated state. In its anhydrous form, the preferred IUPAC name is oxoacetic acid , with oxoethanoic acid also being a systematic IUPAC name. wikipedia.org However, the compound is most commonly encountered and supplied as a stable, crystalline solid monohydrate. mu-pleven.bgindustrialchemicals.gov.au

In this hydrated form, the aldehyde group has reacted with a molecule of water to form a geminal diol. The correct IUPAC name for this hydrated structure is 2,2-dihydroxyacetic acid . Trivial names are widely used in literature and commerce, the most common being glyoxylic acid monohydrate . fishersci.no Other synonyms include glyoxalic acid, formylformic acid, and oxalaldehydic acid. wikipedia.orgchemcess.com

The following table summarizes the primary nomenclatures for the anhydrous and hydrated forms of the compound.

| Form | Type | Name |

| Anhydrous (C₂H₂O₃) | Preferred IUPAC | Oxoacetic acid wikipedia.org |

| Systematic IUPAC | Oxoethanoic acid wikipedia.org | |

| Trivial | Glyoxylic acid wikipedia.org | |

| Trivial | Formylformic acid wikipedia.org | |

| Hydrated (C₂H₄O₄) | IUPAC | 2,2-dihydroxyacetic acid |

| Common | Glyoxylic acid monohydrate fishersci.no | |

| Synonym | 2-oxoacetic acid hydrate fishersci.no | |

| Synonym | Glyoxalic acid hydrate chemcess.com |

This table provides a summary of the different names used to identify 2-oxoacetic acid and its hydrated form.

Tautomerism and Hydration Equilibria in Solutions of 2-oxoacetic acid;hydrate

In aqueous solutions, 2-oxoacetic acid is at the center of a dynamic equilibrium. The aldehyde form (oxoacetic acid) readily reacts with water, shifting the equilibrium significantly towards the formation of its geminal diol hydrate, 2,2-dihydroxyacetic acid. wikipedia.org This hydration is a reversible process, but the hydrated form is heavily favored.

The equilibrium constant (Khyd) for the formation of 2,2-dihydroxyacetic acid from oxoacetic acid at room temperature is approximately 300, indicating that the concentration of the gem-diol is 300 times greater than that of the free aldehyde in an aqueous environment. wikipedia.org

Equilibrium Reaction: OCHCOOH + H₂O ⇌ (HO)₂CHCOOH

This equilibrium is crucial as the different forms exhibit distinct reactivities. While often referred to as glyoxylic acid, in both solid state and aqueous solution, the compound predominantly exists as the monohydrate. wikipedia.orgindustrialchemicals.gov.au Further complexity arises in solution where the monohydrate can also exist in equilibrium with a hemiacetal dimer. wikipedia.org The stability of these forms can be influenced by factors such as pH and the presence of other solutes. researchgate.net For instance, at a pH below 3, the unhydrated glyoxylic acid form has enhanced reactivity, while at a pH above 5, the hydrated 2,2-dihydroxyacetic acid form is dominant and can stabilize clusters in atmospheric aerosols.

Spectroscopic Characterization of this compound Conformations and Electronic Structure

Spectroscopic methods are essential for elucidating the structural dynamics and understanding the mechanistic pathways of reactions involving 2-oxoacetic acid and its hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the hydration equilibrium in solution. copernicus.orgnih.gov In D₂O, the ¹H NMR spectrum of glyoxylic acid shows a prominent signal corresponding to the methine proton of the hydrated form, 2,2-dihydroxyacetic acid. nih.gov A much smaller signal may be observed for the aldehydic proton of the anhydrous form. nih.gov For example, ¹H NMR data shows a major peak around 5.06-5.09 ppm for the diol form and a minor peak at 9.39 ppm for the aldehyde. nih.gov Similarly, the ¹³C NMR spectrum in D₂O displays a major signal for the diol carbon at approximately 90.76 ppm and the carboxyl carbon at 179.50 ppm. nih.gov The relative integration of these peaks allows for the quantification of the equilibrium constant.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present and to differentiate between the keto and gem-diol forms. researchgate.netacs.org

IR Spectroscopy: The IR spectrum of the hydrated form is characterized by strong absorptions corresponding to O-H stretching of the diol and carboxylic acid groups, and C-O stretching vibrations. The characteristic C=O stretch of the aldehyde group (typically around 1742 cm⁻¹) is weak or absent in the spectrum of the hydrate, while the C=O stretch of the carboxylic acid is prominent. acs.org IR spectroscopy has been employed to study the adsorption of glyoxylic acid on surfaces like TiO₂, revealing that it can adsorb in several dissociative forms through its carboxyl or diol groups. acs.org

Raman Spectroscopy: Raman spectroscopy is also effective for studying this compound in aqueous solutions and has been used for the in situ monitoring of reactions. researchgate.netspectrabase.com For example, it can be used to quantitatively track the concentration of reagents in reactions involving glyoxylic acid to form products like allantoin (B1664786). researchgate.net The Raman spectra of the two most stable conformers of glyoxylic acid have been identified, and high-overtone induced isomerization between them has been observed using 532 nm laser irradiation. researchgate.net

The table below provides a qualitative summary of expected spectroscopic features.

| Spectroscopic Technique | Form | Key Observational Features |

| ¹H NMR | 2,2-dihydroxyacetic acid | Major signal for CH (OH)₂ proton (~5.1 ppm) nih.gov |

| 2-oxoacetic acid | Minor signal for aldehydic CH O proton (~9.4 ppm) nih.gov | |

| ¹³C NMR | 2,2-dihydroxyacetic acid | Major signal for C H(OH)₂ carbon (~91 ppm) nih.gov |

| 2,2-dihydroxyacetic acid | Signal for C OOH carbon (~180 ppm) nih.gov | |

| IR Spectroscopy | 2,2-dihydroxyacetic acid | Strong, broad O-H stretching bands; C-O stretching bands. acs.org |

| 2-oxoacetic acid | Characteristic aldehyde C=O stretching band (~1742 cm⁻¹). acs.org | |

| Raman Spectroscopy | Both | Allows for differentiation of conformers and monitoring of reaction kinetics. researchgate.net |

This table summarizes the key spectroscopic signatures used to characterize 2-oxoacetic acid and its hydrate.

Stereochemical Considerations in Reactions Involving this compound

The carbon atom of the aldehyde (or the corresponding diol) in 2-oxoacetic acid is prochiral. This property makes it a valuable and versatile C2 building block in asymmetric synthesis for the creation of chiral α-hydroxy acids and their derivatives, which are important motifs in many biologically active molecules. frontiersin.orgresearchgate.net

Ene Reactions: The glyoxylate-ene reaction is a significant carbon-carbon bond-forming reaction where an alkene reacts with an ester of glyoxylic acid. iupac.org The stereochemical outcome of this reaction can be controlled with high efficiency using chiral Lewis acid catalysts. For instance, chiral titanium complexes derived from binaphthol (BINOL) can catalyze the reaction to produce α-hydroxy esters with high enantiomeric excess. iupac.orgwikipedia.org Similarly, chiral copper-bis(oxazoline) complexes have been shown to be highly effective, especially when using ionic liquids as the solvent, leading to enhanced reactivity and stereoselectivity. researchgate.net The reaction provides a powerful method for asymmetric induction, including the desymmetrization of prochiral ene substrates. iupac.org

Aldol (B89426) and Related Reactions: Glyoxylic acid and its derivatives are effective electrophiles in asymmetric aldol reactions. Organocatalysts, such as chiral prolinamides, have been shown to efficiently catalyze the reaction between ketones and glyoxylic acid in aqueous media, yielding chiral α-hydroxy-γ-keto carboxylic acids with high levels of diastereo- and enantioselectivity. researchgate.net

Other Asymmetric Transformations:

Petasis (Borono-Mannich) Reaction: A palladium-catalyzed, three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids provides an operationally simple route to α-arylglycine derivatives. frontiersin.org The use of a tailored chiral catalyst system allows for high enantioselectivity, overcoming the fast racemic background reaction. frontiersin.org

Radical Additions: Diastereoselective carbon radical addition to chiral glyoxylic oxime ethers, such as those derived from Oppolzer's camphorsultam, represents another strategy for the asymmetric synthesis of α-amino acids. acs.org

The development of these stereoselective methodologies highlights the importance of 2-oxoacetic acid as a prochiral substrate, enabling the synthesis of complex, optically pure molecules from simple starting materials. iupac.orgresearchgate.net

Synthetic Methodologies for 2 Oxoacetic Acid;hydrate and Its Precursors

Chemical Synthesis Pathways for 2-oxoacetic acid;hydrate (B1144303)

Chemical synthesis provides several established routes to 2-oxoacetic acid;hydrate, each starting from different precursors and employing distinct reaction mechanisms. These methods are foundational in the industrial production and laboratory-scale synthesis of the compound.

Electrosynthetic Approaches from Oxalic Acid

The electrochemical reduction of oxalic acid is a well-documented method for producing glyoxylic acid. wikipedia.org This process typically involves the use of cathodes with a high hydrogen overpotential, such as lead, to facilitate the two-electron reduction of one of the carboxylic acid groups. researchgate.netgoogle.com

The reaction is generally carried out in an acidic aqueous medium at low temperatures. google.com The selectivity of the reaction is a critical parameter, as over-reduction can lead to the formation of glycolic acid as a byproduct. researchgate.net Research has shown that using lead cathodes can achieve high selectivity, although the cathodes may require periodic rinsing with nitric acid, which can reduce their service life. google.com

Recent advancements have focused on improving catalyst performance and process efficiency. For instance, Ti³⁺-self-doped TiO₂ nanotube arrays have been developed as an alternative cathode material to replace lead, demonstrating a Faradaic efficiency for glyoxylic acid production of up to 81.3% in a saturated oxalic acid electrolyte. bohrium.com Another study utilized a non-crosslinked sulfonated polystyrene membrane in an electrolytic cell with a lead cathode, achieving a chemical yield of approximately 80% and a selectivity of over 99% under optimal conditions. researchgate.net This approach also noted the formation of glycolic acid after extended reaction times (over 120 minutes), which correlated with a decrease in glyoxylic acid selectivity. researchgate.net

A two-step tandem electrochemical process has also been explored, where the first step focuses on maximizing the reduction of oxalic acid to glyoxylic acid. rsc.orgrsc.org This initial step can achieve Faradaic efficiencies ranging from 95% at lower current densities to 60% at higher densities. rsc.org

Oxidation Reactions Leading to this compound (e.g., glyoxal (B1671930) oxidation with nitric acid, catalytic air oxidation)

The oxidation of glyoxal is a primary industrial route to glyoxylic acid. google.com Nitric acid is a commonly used oxidant for this purpose; however, the reaction is complex, with potential for parallel and consecutive side reactions. rsc.orgresearchgate.net A major challenge is controlling the reaction to prevent further oxidation of glyoxylic acid to oxalic acid, which is the main byproduct. wikipedia.orgsciencemadness.org The reaction is also highly exothermic and can be prone to thermal runaway. wikipedia.org

To improve selectivity and safety, research has focused on optimizing reaction conditions. Studies in continuous flow microreactors have shown significant advantages, including enhanced mass and heat transfer, which shortens reaction time and improves safety. xdhg.com.cn By using a microreactor, a glyoxal conversion of 80.3% and a glyoxylic acid selectivity of 78.3% were achieved with a residence time of just 2 minutes. xdhg.com.cn A complete kinetic model for the glyoxal oxidation by nitric acid has been developed, leading to optimized conditions that can yield 89.2% glyoxylic acid with 95.9% selectivity. rsc.org

Catalytic air oxidation presents a greener alternative. Gold nanoparticles supported on hydrotalcite have demonstrated catalytic activity for the selective oxidation of glyoxal to glyoxylic acid using O₂ as the oxidant at ambient temperatures. researchgate.net

Ozonolysis Routes for this compound Synthesis (e.g., from maleic acid/maleate)

Ozonolysis of maleic acid and its derivatives is an effective and industrially significant method for producing glyoxylic acid. wikipedia.orgwikipedia.orgcollegedunia.com In this process, ozone (O₃) cleaves the carbon-carbon double bond of maleic acid. The reaction is typically performed by dissolving a maleic acid derivative, such as maleic acid itself, maleic anhydride (B1165640), or a maleate (B1232345) ester, in a suitable solvent like a lower alkanol (e.g., methanol, ethanol) at a low temperature (below 10°C). google.com

When maleic anhydride is dissolved in an alcohol, it forms a monoalkyl maleate, which is then subjected to ozonation. google.com The resulting ozonide intermediate is subsequently reduced to yield glyoxylic acid or its corresponding ester. google.comtandfonline.com The presence of water molecules has been noted to play a significant role in the ozonolysis process. tandfonline.com This method is valued for its efficiency in producing glyoxylic acid, which is a highly reactive and important intermediate for various chemicals. google.com

Derivatization of Precursor Compounds to Yield this compound

The synthesis of this compound can be achieved through the chemical modification of various precursor compounds. A key strategy involves the hydrolysis of glyoxylic acid derivatives. For example, esters of glyoxylic acid can be synthesized and subsequently hydrolyzed to yield the acid. tandfonline.com

Another route starts with maleic anhydride, which can be dissolved in an alcohol to form a maleic acid monoalkyl ester. This ester derivative is then converted to glyoxylic acid through a sequence of ozonation and hydrogenation, followed by hydrolysis. google.com Similarly, the oxidative cleavage of tartrate diesters is another reported method for preparing glyoxylic acid esters, which can then be hydrolyzed. tandfonline.com These derivatization strategies allow for the use of different starting materials and can offer advantages in terms of purification and handling of intermediates.

Chemoenzymatic and Biocatalytic Approaches for this compound Production

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing 2-oxoacetic acid. These approaches leverage the specificity of enzymes to perform desired chemical transformations under mild conditions.

One notable biocatalytic process involves the oxidation of glycolic acid. Researchers have developed a system using the enzymes glycolate (B3277807) oxidase and catalase to oxidize aqueous solutions of glycolic acid to glyoxylic acid. ataman-chemicals.com This method achieved over 99% selectivity and conversion, demonstrating an efficient and clean production pathway. ataman-chemicals.com

Enzymes are also used in cascades to produce complex molecules from simple precursors, including glyoxylic acid. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to accept glyoxylic acid as a substrate for aldol (B89426) addition reactions, highlighting the integration of the compound in biocatalytic pathways. acs.orgcsic.es While not a direct production method, the use of glyoxylic acid in such enzymatic reactions underscores its accessibility and importance as a building block in biocatalysis. nih.govcsic.es The development of engineered enzymes continues to expand the scope of biocatalysis for the synthesis of valuable chemicals like 2-oxoacetic acid and its derivatives. genscript.comnih.gov

Purification and Isolation Techniques for Synthesized this compound in Research Settings

After synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents. The purification strategy depends on the synthetic route and the nature of the impurities.

In the case of electrosynthesis from oxalic acid, a common byproduct is unreacted oxalic acid. A widely used purification method is vacuum evaporation. The aqueous solution containing both glyoxylic and oxalic acids is concentrated under vacuum, causing the less soluble oxalic acid to crystallize. bme.hu After filtering off the oxalic acid crystals, the filtrate can be further evaporated to obtain a concentrated solution of glyoxylic acid. bme.hu

Another technique involves precipitation. Glyoxylic acid can be separated from reaction mixtures by forming its calcium salt, which can be selectively precipitated under specific pH conditions. researchgate.net The isolated calcium glyoxylate (B1226380) can then be converted back to glyoxylic acid by reacting it with oxalic acid. researchgate.net

For glyoxylic acid esters, which are often intermediates in ozonolysis or derivatization pathways, fractional distillation is a suitable purification method due to their volatility. In research settings, chromatographic techniques can also be employed for high-purity isolation, although this is less common for large-scale production. The choice of purification method is crucial for obtaining this compound of the desired purity for subsequent applications.

Reaction Mechanisms and Reactivity Profiles of 2 Oxoacetic Acid;hydrate

Nucleophilic Addition Reactions of the Carbonyl Group in 2-oxoacetic acid;hydrate (B1144303)

The carbonyl group in 2-oxoacetic acid;hydrate is a key center for nucleophilic attack, leading to a variety of addition products. masterorganicchemistry.comwikipedia.org The reactivity of this group is significantly influenced by the presence of the adjacent carboxylic acid moiety and the equilibrium with its hydrated form.

Hydration and Hemiacetal/Acetal Formation Mechanisms

In aqueous solutions, the aldehyde functionality of 2-oxoacetic acid exists in equilibrium with its hydrate, 2,2-dihydroxyacetic acid. acs.org This equilibrium strongly favors the hydrated gem-diol form, with an equilibrium constant (Khyd) of 300 at 25°C, meaning approximately 99% of the compound exists as the hydrate. nih.gov

The hydration process can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydration: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.orgkhanacademy.orglibretexts.org

Base-catalyzed hydration: A hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly, forming an alkoxide intermediate that is subsequently protonated by water. libretexts.org

Similar to hydration, this compound can react with alcohols to form hemiacetals and subsequently acetals. lumenlearning.commasterorganicchemistry.com This reaction is also subject to acid or base catalysis. coconote.app Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack from the alcohol to form a hemiacetal. lumenlearning.comlibretexts.org Further reaction with a second alcohol molecule, driven by the removal of water, leads to the formation of a stable acetal. lumenlearning.commasterorganicchemistry.com In basic conditions, an alkoxide ion attacks the carbonyl carbon to form the hemiacetal. coconote.app

Table 1: Comparison of Catalyzed Hydration and Hemiacetal Formation

| Catalyst | Mechanism Steps for Hydration | Mechanism Steps for Hemiacetal Formation |

| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Deprotonation. libretexts.orgkhanacademy.org | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Deprotonation. lumenlearning.commasterorganicchemistry.com |

| Base | 1. Nucleophilic attack by hydroxide ion. 2. Protonation of the alkoxide intermediate. libretexts.org | 1. Deprotonation of alcohol to form alkoxide. 2. Nucleophilic attack by alkoxide. 3. Protonation. coconote.app |

Amine Condensation and Imine Formation from this compound

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comacs.org This condensation reaction is a reversible process that typically requires mild acidic conditions to proceed efficiently. masterorganicchemistry.comlibretexts.org The reaction mechanism involves several key steps:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated in the acidic medium, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion. libretexts.org

Deprotonation: The iminium ion is deprotonated to yield the final imine product. libretexts.org

The rate of this reaction is pH-dependent. At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Cyanohydrin Formation and Related Reactions

This compound reacts with hydrogen cyanide (HCN) to form a cyanohydrin. wikipedia.org This reaction involves the nucleophilic addition of a cyanide ion (CN-) to the carbonyl carbon. wikipedia.orglibretexts.org The reaction is typically catalyzed by a base, which deprotonates HCN to generate the more nucleophilic cyanide ion. libretexts.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral cyanoalkoxide intermediate. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen of the intermediate is protonated by a proton source, such as undissociated HCN or water, to yield the cyanohydrin product and regenerate the cyanide catalyst. libretexts.orgyoutube.com

Cyanohydrins are valuable synthetic intermediates. For example, they can be hydrolyzed under acidic conditions to form α-hydroxy carboxylic acids or reduced to form β-amino alcohols. wikipedia.orgyoutube.com

Carboxylic Acid Group Reactivity in this compound

The carboxylic acid group of this compound exhibits reactivity typical of other carboxylic acids, including esterification and decarboxylation. msu.edu

Esterification Mechanisms of this compound

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism for Fischer esterification involves the following steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Research has also pointed to the possibility of esterification occurring through condensation reactions, for instance, between two molecules of hydrated glyoxylic acid or between glyoxylic acid and other organic acids like oxalic acid, potentially forming dimers and other oligomers in atmospheric aerosols. researchgate.netcopernicus.org

Decarboxylation Pathways of this compound

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO2), can occur with 2-oxoacetic acid under certain conditions. The presence of the α-keto group influences the stability of the molecule and its decarboxylation pathways.

Photochemical studies have shown that in the gas phase, glyoxylic acid can undergo photodecomposition upon irradiation, leading to products such as CO2 and formaldehyde (B43269). nih.gov The proposed primary mechanisms involve internal hydrogen atom transfer followed by dissociation. nih.gov

In aqueous solutions, the photochemistry is more complex. Irradiation can lead to the formation of radical intermediates. nih.gov One proposed pathway involves the formation of an acyloxyl radical, which can then undergo rapid decarboxylation to produce CO2. nih.gov Another pathway may involve the formation of a formyl radical, which can be further oxidized. nih.gov The decarboxylation process can also be influenced by the presence of other species, such as iron(III), which can facilitate electron transfer and subsequent decarboxylation. nih.gov

Redox Chemistry of this compound

The redox chemistry of 2-oxoacetic acid, also known as glyoxylic acid, is characterized by its capacity to undergo both reduction to form hydroxyacetic acid (glycolic acid) and oxidation to yield oxalic acid. These transformations are central to its industrial applications and biological roles.

The reduction of 2-oxoacetic acid to hydroxyacetic acid (glycolic acid) is a significant pathway, often explored via electrochemical and catalytic hydrogenation methods. In many synthetic routes, 2-oxoacetic acid serves as a key intermediate in the production of glycolic acid from precursors like oxalic acid. chemistryviews.orgresearchgate.netrsc.org

The electrochemical reduction of oxalic acid to glycolic acid proceeds through a 2-oxoacetic acid intermediate. chemistryviews.orgresearchgate.net This process is often performed in aqueous, acidic media using electrodes with high hydrogen overpotential. google.com The efficiency of this conversion is influenced by the catalyst and reaction conditions. For instance, mesoporous TiO₂ spheres have been demonstrated as effective catalysts for this electroreduction at ambient temperatures. chemistryviews.org The porous structure of the catalyst is crucial as it limits the diffusion of the intermediate 2-oxoacetic acid, thereby promoting its further reduction to glycolic acid. chemistryviews.org Strongly acidic conditions, however, can promote this further reduction, which may be undesirable if 2-oxoacetic acid is the target product. rsc.org

Catalytic hydrogenation is another important route. The direct hydrogenation of oxalic acid to glycolic acid has been studied using various heterogeneous catalysts. researchgate.netuva.nl Ruthenium-based catalysts, particularly when supported on carbon and promoted with tin, have shown high activity and selectivity for this conversion, where 2-oxoacetic acid is a transient species. uva.nl The reaction mechanism involves the hydrogenation of one of the carboxylic acid groups of oxalic acid, passing through the aldehyde functionality of 2-oxoacetic acid before reaching glycolic acid. researchgate.net

The table below summarizes findings from studies on the reduction of oxalic acid, where 2-oxoacetic acid is a key intermediate on the pathway to glycolic acid.

Table 1: Catalytic Systems for the Reduction of Oxalic Acid to Glycolic Acid via a 2-oxoacetic acid Intermediate

| Catalyst System | Method | Key Findings | Reference |

|---|---|---|---|

| Mesoporous TiO₂ spheres | Electrocatalytic Reduction | Showed excellent activity at ambient temperature; porous structure confines the glyoxylic acid intermediate for further reduction. | chemistryviews.org |

| Black TiO₂ | Electrocatalytic Reduction | Formation of glyoxylic acid is the rate-limiting step; achieved a glycolic acid yield of 58.8% at room temperature. | researchgate.net |

| Ruthenium-tin-based catalysts | Heterogeneous Catalysis | Ruthenium is the most active metal, and carbon is a suitable support; tin acts as a promoter, increasing selectivity. | researchgate.netuva.nl |

2-oxoacetic acid can be readily oxidized to oxalic acid. This reaction is a significant consideration in synthetic processes where 2-oxoacetic acid is an intermediate or the desired product. For instance, during the industrial synthesis of 2-oxoacetic acid from the oxidation of glyoxal (B1671930) with nitric acid, oxalic acid is a major byproduct. chemcess.com The separation of oxalic acid is typically achieved through crystallization at low temperatures. chemcess.com

Heating 2-oxoacetic acid can cause it to undergo a disproportionation reaction (a type of self-redox reaction), yielding both hydroxyacetic acid and oxalic acid. wikipedia.org

Photochemical oxidation is another relevant pathway. In the presence of water and sunlight, 2-oxoacetic acid can undergo photochemical reactions. Studies on its aqueous photochemistry have identified oxalic acid as a major photoproduct, alongside formic acid, tartaric acid, and carbon oxides. acs.org The proposed mechanism involves the formation of radical intermediates. The production of oxalic acid can be explained by the direct oxidation of the glyoxylate (B1226380) radical (G•) after it combines with oxygen and subsequently eliminates a hydroperoxyl radical. acs.org

In biological systems, the conversion of glyoxylate to oxalate (B1200264) is also a known metabolic process. Enzymes such as glycolate (B3277807) oxidase can catalyze this oxidation. wikipedia.orgatamankimya.com

Reduction Pathways to Hydroxyacetic Acid (Glycolic Acid)

Cycloaddition and Condensation Reactions Involving this compound (e.g., with phenols, multicomponent reactions)

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a versatile reagent in various cycloaddition and condensation reactions.

It is employed in the synthesis of sulfinylmaleates, which act as efficient dienophiles in enantioselective Diels-Alder cycloadditions. as-1.co.jpsigmaaldrich.comunilongmaterial.com This highlights its utility in constructing complex chiral molecules.

Condensation reactions are a cornerstone of its reactivity. It readily condenses with compounds like urea (B33335) and 1,2-diaminobenzene to form heterocyclic structures. wikipedia.org A significant industrial application is its reaction with phenols. In a reaction analogous to the Friedel-Crafts reaction, it reacts with phenol (B47542) to produce 4-hydroxymandelic acid. wikipedia.org This product is a precursor for pharmaceuticals like amoxicillin (B794) (after reaction with ammonia (B1221849) to give hydroxyphenylglycine) and atenolol (B1665814) (after reduction to 4-hydroxyphenylacetic acid). wikipedia.org Similarly, its reaction with guaiacol (B22219) is a key step in a synthetic route to vanillin. wikipedia.org

This compound is also a key component in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. It is notably used in the Petasis borono-Mannich (PBM) reaction. frontiersin.orgbeilstein-journals.org In this catalyst-free, three-component process, this compound reacts with an amine and an aryl or alkenyl boronic acid to furnish α-arylglycines. frontiersin.orgbeilstein-journals.org

The table below provides examples of these reactions.

Table 2: Cycloaddition and Condensation Reactions of this compound

| Reaction Type | Reactant(s) | Product Type / Example | Significance / Application | Reference |

|---|---|---|---|---|

| Cycloaddition | (Used to form a dienophile) | Sulfinylmaleate | Enantioselective Diels-Alder reactions | as-1.co.jpsigmaaldrich.com |

| Condensation | Phenol | 4-Hydroxymandelic acid | Precursor for amoxicillin and atenolol | wikipedia.org |

| Condensation | Guaiacol | Intermediate for vanillin | Flavor and fragrance industry | wikipedia.org |

| Condensation | Urea, 1,2-diaminobenzene | Heterocycles | Synthesis of complex ring systems | wikipedia.org |

Mechanistic Studies of this compound in Heterogeneous and Homogeneous Catalysis

Mechanistic studies have provided insight into the role of this compound in various catalytic systems, both as a substrate being transformed and as a key building block in catalyzed multicomponent reactions.

In heterogeneous catalysis, the synthesis of allantoin (B1664786) from 2-oxoacetic acid and urea has been studied using solid acid catalysts like sulfonic resins and zeolites. rsc.org The performance of the catalyst was found to be significantly influenced by the polymer morphology of the resin. rsc.org This suggests that the diffusion of reactants and the accessibility of acid sites are critical for the reaction, which proceeds through the condensation of urea with the aldehyde function of 2-oxoacetic acid.

In the realm of homogeneous catalysis, the palladium-catalyzed, enantioselective three-component reaction involving this compound, sulfonamides, and arylboronic acids has been the subject of detailed mechanistic investigation. frontiersin.org The proposed mechanism involves a bifurcation into two potential pathways. frontiersin.org

Uncatalyzed Pathway (Pathway A): This corresponds to the standard Petasis reaction. It begins with the condensation of the sulfonamide and 2-oxoacetic acid to form an N-sulfonylimine. The boronic acid then coordinates to the hydroxyl group of the imine intermediate, forming an "ate" complex. An intramolecular transfer of the aryl group from the boron to the electrophilic imine carbon yields the final product as a racemic mixture. frontiersin.org

Palladium-Catalyzed Pathway (Pathway B): The presence of a chiral palladium catalyst intercepts the N-sulfonylimine intermediate. The catalyst coordinates to the imine, creating a chiral environment that directs the nucleophilic attack of the arylboronic acid to one face of the imine, leading to an enantioenriched product. frontiersin.orgbeilstein-journals.org

Studies have shown that the balance between these two competing pathways is delicate. The nature of the palladium precursor and the nucleophilicity of the boronic acid can significantly affect the enantioselectivity. frontiersin.orgbeilstein-journals.org For example, more electron-rich (and thus more nucleophilic) arylboronic acids can accelerate the uncatalyzed background reaction, leading to lower enantiomeric excess. beilstein-journals.org This has led to strategies such as the slow in-situ generation of the boronic acid from precursors like aryltrifluoroborates to suppress the background reaction and improve enantioselectivity. beilstein-journals.org

Biochemical Roles and Metabolic Pathways Involving 2 Oxoacetic Acid;hydrate Glyoxylate

The Glyoxylate (B1226380) Cycle and its Regulation in Microorganisms and Plants

The glyoxylate cycle is a crucial anabolic metabolic pathway that serves as a modification of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov It is prevalent in a wide range of organisms, including bacteria, fungi, protists, and plants, enabling them to utilize simple two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates and other essential biomolecules. wikipedia.orgnumberanalytics.com This cycle is particularly vital when glucose or other readily metabolizable sugars are scarce. wikipedia.orgtaylorandfrancis.com Discovered in 1957 by Sir Hans Kornberg and his mentor Hans Krebs, the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms for biosynthetic purposes. wikipedia.org

Isocitrate Lyase and Malate (B86768) Synthase Activities Pertaining to Glyoxylate

The glyoxylate cycle is distinguished from the TCA cycle by two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). nih.govmicrobiologyresearch.org

Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate, a six-carbon molecule, into two smaller molecules: succinate (B1194679) (a four-carbon molecule) and glyoxylate (a two-carbon molecule). wikipedia.orgwikipedia.org This reaction is a pivotal step that diverts isocitrate from the TCA cycle, preventing the loss of carbon as CO2. microbiologyresearch.orgwikipedia.org ICL is typically a homotetrameric enzyme that requires a divalent cation like Mg2+ or Mn2+ for its activity. microbiologyresearch.org

Malate Synthase (MS): This enzyme facilitates the condensation of glyoxylate with a molecule of acetyl-CoA to produce malate, a four-carbon molecule. microbiologyresearch.orgebi.ac.uk This reaction is a Claisen condensation, and it represents the second unique step of the glyoxylate cycle. ebi.ac.uk

Together, these two enzymes allow for the net conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used in various biosynthetic pathways. microbiologyresearch.orgnih.gov

Interconnections with the Tricarboxylic Acid (TCA) Cycle

The glyoxylate cycle and the TCA cycle are intricately linked, sharing several enzymes and intermediates. nih.govnih.gov Both cycles utilize citrate (B86180) synthase, aconitase, and malate dehydrogenase. nih.govtaylorandfrancis.com The key branch point between the two pathways is the intermediate isocitrate. inflibnet.ac.in The fate of isocitrate—whether it proceeds through the TCA cycle or the glyoxylate cycle—is a critical regulatory point. taylorandfrancis.com

The succinate produced in the glyoxylate cycle can enter the TCA cycle to be converted into malate and then oxaloacetate. inflibnet.ac.in This oxaloacetate can then be used for gluconeogenesis or to condense with another molecule of acetyl-CoA to continue the glyoxylate cycle. taylorandfrancis.com This interconnection allows organisms to replenish TCA cycle intermediates that may be depleted for biosynthetic processes, a function known as anaplerosis. nih.govresearchgate.net

Glyoxylate Bypass and its Biological Significance

The glyoxylate cycle is often referred to as the "glyoxylate bypass" because it circumvents the two oxidative decarboxylation steps of the TCA cycle, where carbon is lost as CO2. wikipedia.orgmicrobiologyresearch.org This carbon-conserving feature is of immense biological significance, particularly for organisms growing on C2 compounds.

Gluconeogenesis: A primary role of the glyoxylate cycle is to facilitate gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgwikipedia.org By converting fatty acids into acetyl-CoA and then into succinate via the glyoxylate cycle, organisms can produce the necessary precursors for glucose synthesis. wikipedia.org This is especially important for germinating seeds of plants, which rely on stored lipids as their primary energy and carbon source before they can perform photosynthesis. wikipedia.orginflibnet.ac.in

Carbon Assimilation: The cycle allows organisms to assimilate carbon from simple two-carbon sources like acetate and ethanol, converting them into more complex molecules needed for growth and development. wikipedia.orgnih.gov This metabolic flexibility provides a significant advantage in environments where such compounds are the primary available nutrients. taylorandfrancis.com

Regulation of Glyoxylate Cycle Enzyme Expression and Activity

The activity of the glyoxylate cycle is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the genetic and enzymatic levels.

The expression of the genes encoding isocitrate lyase (aceA) and malate synthase (aceB) is often induced when cells are grown on acetate or fatty acids and repressed in the presence of glucose. nih.govfrontiersin.org

A key point of regulation is the partitioning of isocitrate between isocitrate dehydrogenase (IDH) of the TCA cycle and isocitrate lyase (ICL) of the glyoxylate cycle. wikipedia.orgnih.gov In many bacteria, the activity of IDH is controlled by a bifunctional kinase/phosphatase. frontiersin.org When C2 compounds are the carbon source, the kinase phosphorylates and inactivates IDH, diverting isocitrate to the glyoxylate cycle. wikipedia.orginflibnet.ac.in Conversely, in the presence of glucose, the phosphatase activity is dominant, keeping IDH active and the TCA cycle operational. inflibnet.ac.in Furthermore, intermediates of the TCA cycle, such as succinate and oxaloacetate, can inhibit the activity of ICL. nih.gov

Table 1: Key Regulatory Factors of the Glyoxylate Cycle

| Regulatory Factor | Effect on Glyoxylate Cycle | Mechanism |

|---|---|---|

| Glucose | Repression | Represses the synthesis of isocitrate lyase and malate synthase. nih.gov |

| Acetate/Fatty Acids | Induction | Induces the expression of genes encoding isocitrate lyase and malate synthase. nih.gov |

| Isocitrate Dehydrogenase (IDH) Phosphorylation | Activation | Inactivation of IDH by phosphorylation diverts isocitrate to the glyoxylate cycle. wikipedia.orginflibnet.ac.in |

| TCA Cycle Intermediates (e.g., succinate, oxaloacetate) | Inhibition | Allosterically inhibit the activity of isocitrate lyase. nih.gov |

| Phosphoenolpyruvate (PEP) | Inhibition | Uncompetitively inhibits isocitrate lyase. frontiersin.organnualreviews.org |

Glyoxylate Metabolism in Mammalian Systems

While the complete glyoxylate cycle is generally considered absent in mammals due to the lack of isocitrate lyase and malate synthase, the metabolism of glyoxylate itself does occur and is of clinical importance. wikipedia.org

Production Pathways (e.g., glycolate (B3277807) oxidation, hydroxyproline (B1673980) catabolism)

In mammals, glyoxylate is produced primarily through two main pathways:

Glycolate Oxidation: Glycolate, derived from various metabolic processes, is oxidized to glyoxylate in the peroxisomes by the enzyme glycolate oxidase. researchgate.netnih.gov This reaction is a significant source of endogenous glyoxylate. oup.com

Hydroxyproline Catabolism: The breakdown of the amino acid hydroxyproline, a major component of collagen, also yields glyoxylate. wikipedia.orgnih.gov This catabolic pathway occurs in the mitochondria. researchgate.netmdpi.com Given the abundance of collagen in the body, hydroxyproline degradation can be a substantial contributor to the glyoxylate pool. nih.govnih.gov

The glyoxylate produced from these pathways is a reactive molecule that needs to be efficiently detoxified. nih.gov In humans, this is primarily achieved by the liver-specific peroxisomal enzyme alanine (B10760859):glyoxylate aminotransferase (AGT), which converts glyoxylate to glycine (B1666218). researchgate.netjst.go.jp Deficiencies in this enzyme can lead to the overproduction of oxalate (B1200264) from glyoxylate, resulting in the genetic disorder primary hyperoxaluria type 1. researchgate.netjst.go.jp

Table 2: Major Sources of Glyoxylate in Mammals

| Precursor | Metabolic Pathway | Cellular Location | Key Enzyme |

|---|---|---|---|

| Glycolate | Oxidation | Peroxisome | Glycolate Oxidase researchgate.netnih.gov |

| Hydroxyproline | Catabolism | Mitochondria | 4-hydroxy-2-oxoglutarate aldolase (B8822740) researchgate.netmdpi.com |

Glyoxylate Reductase and D-Glycerate Dehydrogenase Activities

Glyoxylate reductase and D-glycerate dehydrogenase are enzymatic activities crucial in the metabolism of glyoxylate and related compounds. The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) possesses both of these activities. uniprot.orghmdb.caebi.ac.uk It plays a vital role in preventing the accumulation of glyoxylate by converting it to glycolate. medlineplus.gov This enzyme can also reduce hydroxypyruvate to D-glycerate. uniprot.orghmdb.ca

The reaction catalyzed by glyoxylate reductase is the NADPH-dependent reduction of glyoxylate to glycolate. uniprot.org Conversely, D-glycerate dehydrogenase activity involves the oxidation of D-glycerate to hydroxypyruvate. uniprot.orgebi.ac.uk In human liver, the pH optima for the forward D-glycerate dehydrogenase reaction (hydroxypyruvate to D-glycerate), the reverse D-glycerate dehydrogenase reaction, and the glyoxylate reductase reaction have been determined to be 6.0, 8.0, and 7.6, respectively. nih.gov

Kinetic studies of human liver GRHPR have revealed the following apparent Km values for its substrates nih.gov:

D-Glycerate Dehydrogenase (forward reaction): 0.5 mmol/L for hydroxypyruvate and 0.08 mmol/L for NADPH.

D-Glycerate Dehydrogenase (reverse reaction): 20 mmol/L for D-glycerate and 0.03 mmol/L for NADP.

Glyoxylate Reductase: 1.25 mmol/L for glyoxylate and 0.33 mmol/L for NADPH.

Deficiency in GRHPR activity is the cause of primary hyperoxaluria type 2, a condition characterized by the overproduction and excessive urinary excretion of oxalate and L-glycerate. uniprot.orgmedlineplus.gov This leads to the formation of kidney stones and can result in end-stage renal disease. uniprot.orgmedlineplus.gov While D-glycerate dehydrogenase activity is found in the liver, kidney, lymphocytes, and fibroblasts, significant glyoxylate reductase activity is primarily localized to the liver, with lower levels in the kidney and minimal to no activity in lymphocytes and fibroblasts. nih.gov This suggests the presence of multiple enzymes with D-glycerate dehydrogenase activity in human tissues, but only one with significant glyoxylate reductase activity. nih.gov

Oxalate Formation from Glyoxylate and Related Enzymatic Pathways (e.g., glycolate oxidase, lactate (B86563) dehydrogenase)

Oxalate, a toxic and non-metabolizable end product in humans, is primarily formed from its precursor, glyoxylate. uct.ac.za This conversion is a critical step in the pathophysiology of conditions like primary hyperoxaluria. medlineplus.govuct.ac.za Two key enzymes are involved in the oxidation of glyoxylate to oxalate: glycolate oxidase and lactate dehydrogenase.

In the peroxisomes, glycolate oxidase (also known as hydroxyacid oxidase) oxidizes glycolate to glyoxylate. uct.ac.zacsic.es Due to its broad substrate specificity, glycolate oxidase can further oxidize glyoxylate to oxalate. uct.ac.za Glyoxylate that escapes the peroxisomes and enters the cytosol can be oxidized to oxalate by the ubiquitous enzyme lactate dehydrogenase (LDH). uct.ac.zanih.gov

The steady-state level of glyoxylate is a major determinant of oxalate production. uct.ac.za This level is controlled by the balance between its formation (from the oxidation of glycolate or the oxidative deamination of glycine) and its removal through pathways like transamination to glycine or reduction to glycolate. uct.ac.za In erythrocytes, a minor pathway for oxalate formation from glyoxal (B1671930) involves the conversion of glyoxal to glyoxylate by aldehyde dehydrogenase, followed by the oxidation of glyoxylate to oxalate by lactate dehydrogenase. nih.gov

The following table summarizes the key enzymes and their roles in oxalate formation from glyoxylate:

| Enzyme | Location | Reaction | Role in Oxalate Formation |

| Glycolate Oxidase (Hydroxyacid Oxidase) | Peroxisome | Glycolate → Glyoxylate; Glyoxylate → Oxalate | Directly oxidizes glyoxylate to oxalate within the peroxisome. uct.ac.za |

| Lactate Dehydrogenase (LDH) | Cytosol | Glyoxylate → Oxalate | Oxidizes glyoxylate that has moved from the peroxisome to the cytosol. uct.ac.za |

| Aldehyde Dehydrogenase | Cytosol (in erythrocytes) | Glyoxal → Glyoxylate | Part of a minor pathway leading to glyoxylate, which is then converted to oxalate. nih.gov |

Transamination Reactions Involving Glyoxylate (e.g., to glycine by aminotransferases)

Transamination reactions are fundamental to the metabolism of glyoxylate, providing a primary route for its detoxification by converting it to the amino acid glycine. uct.ac.za This process is catalyzed by a class of enzymes known as aminotransferases, which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

The most significant of these enzymes in humans is alanine-glyoxylate aminotransferase (AGT), a liver-specific peroxisomal enzyme. csic.esreactome.orgplos.org AGT catalyzes the irreversible transamination of glyoxylate with L-alanine as the amino group donor, producing glycine and pyruvate (B1213749). reactome.org The active form of AGT is a homodimer. reactome.org Mutations in the AGT gene can lead to catalytically inactive or mislocalized proteins, causing primary hyperoxaluria type I, a severe metabolic disorder resulting from the accumulation of glyoxylate and its subsequent conversion to oxalate. reactome.orgplos.org

In plants and some microorganisms, other aminotransferases also participate in glyoxylate metabolism. Serine:glyoxylate aminotransferase (SGAT) catalyzes the reaction between L-serine and glyoxylate to form hydroxypyruvate and glycine. bibliotekanauki.plgenome.jp This enzyme can also utilize other amino donors like L-alanine and L-asparagine. bibliotekanauki.pl Glutamate (B1630785):glyoxylate aminotransferase (GGAT) is another key enzyme in photorespiration in plants, catalyzing the conversion of glutamate and glyoxylate to 2-oxoglutarate and glycine. oup.com

The following table details the key transamination reactions involving glyoxylate:

| Enzyme | Amino Donor | Products | Organism/Location |

| Alanine-Glyoxylate Aminotransferase (AGT) | L-Alanine | Glycine, Pyruvate | Human liver (peroxisome) csic.esreactome.org |

| Serine:Glyoxylate Aminotransferase (SGAT) | L-Serine | Glycine, Hydroxypyruvate | Plants (rye seedlings) bibliotekanauki.pl |

| Glutamate:Glyoxylate Aminotransferase (GGAT) | L-Glutamate | Glycine, 2-Oxoglutarate | Plants (photorespiration) oup.com |

| Various Aminotransferases | L-Alanine, L-Aspartic acid, L-Glutamic acid | Glycine, corresponding keto acids | Bacteria (Pseudomonas sp.) asm.org |

Role of 2-oxoacetic acid;hydrate (B1144303) in Amino Acid Metabolism

2-oxoacetic acid;hydrate, or glyoxylate, is a key intermediate at the crossroads of several amino acid metabolic pathways. mdpi.comcdnsciencepub.com Its primary role is in the synthesis and degradation of glycine. oup.comreactome.org

The transamination of glyoxylate is a major pathway for the formation of glycine. oup.com In humans, this is primarily carried out by the enzyme alanine-glyoxylate aminotransferase (AGT) in the liver peroxisomes, which converts glyoxylate and alanine into glycine and pyruvate. csic.esreactome.org In plants, serine-glyoxylate aminotransferase and glutamate-glyoxylate aminotransferase are also involved in glycine synthesis from glyoxylate during photorespiration. oup.com

Conversely, glyoxylate can be formed from the degradation of certain amino acids. The catabolism of hydroxyproline, an amino acid abundant in collagen, leads to the formation of glyoxylate and pyruvate. csic.esreactome.org Glycine itself can be oxidatively deaminated to produce glyoxylate, although this is generally a less favored reaction in the direction of glyoxylate formation in vivo. uct.ac.za

The metabolism of glyoxylate is therefore intricately linked to the cellular pool of amino acids, particularly glycine, serine, alanine, and glutamate. oup.commdpi.comcdnsciencepub.com In germinating fatty seeds, glyoxylate can be utilized for the synthesis of glycine and serine. cdnsciencepub.com

Involvement of this compound in Carbohydrate and Lipid Metabolism

This compound (glyoxylate) is the central molecule of the glyoxylate cycle, a metabolic pathway that is crucial for the net conversion of fats into carbohydrates in plants and many microorganisms. slideshare.net This cycle is essentially an anabolic variant of the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps of the TCA cycle. nih.govinflibnet.ac.in This allows organisms to utilize two-carbon compounds, such as acetyl-CoA derived from the beta-oxidation of fatty acids, for gluconeogenesis. mdpi.comnih.gov

The glyoxylate cycle is particularly important during the germination of oilseeds, where stored lipids are converted into sugars to provide energy and carbon skeletons for the growing seedling before photosynthesis begins. nih.govpnas.org The key enzymes of the glyoxylate cycle are isocitrate lyase and malate synthase. mdpi.com Isocitrate lyase cleaves isocitrate to produce glyoxylate and succinate. mdpi.com Malate synthase then condenses glyoxylate with acetyl-CoA to form malate. mdpi.com The succinate produced can enter the TCA cycle and be converted to oxaloacetate, which is a precursor for gluconeogenesis.

While animals cannot perform the net synthesis of carbohydrates from fats because they lack the key enzymes of the glyoxylate cycle, this pathway is essential for the virulence of some pathogenic fungi, allowing them to survive in glucose-poor environments within a host by utilizing lipids. mdpi.comnih.gov

Enzyme Mechanisms Catalyzing Reactions of this compound (e.g., glyoxylate aminotransferase, glyoxylate carboligase)

The enzymatic reactions involving this compound are catalyzed by enzymes with distinct and interesting mechanisms.

Glyoxylate Aminotransferase (Alanine-Glyoxylate Aminotransferase - AGT)

Alanine-glyoxylate aminotransferase (AGT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. researchgate.net The catalytic mechanism follows the typical ping-pong bi-bi reaction characteristic of aminotransferases.

The aldehyde group of the PLP cofactor forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the active site of the enzyme.

The incoming amino acid substrate (L-alanine) displaces the lysine, forming a new Schiff base (external aldimine) with the PLP.

A series of electron rearrangements, facilitated by the enzyme, leads to the removal of the α-proton from the amino acid and the transfer of the amino group to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the α-keto acid product (pyruvate).

The keto acid substrate (glyoxylate) then enters the active site and reacts with the PMP.

The process is reversed: a new Schiff base is formed, and the amino group is transferred from the PMP to the glyoxylate, regenerating the PLP-lysine internal aldimine and releasing the amino acid product (glycine).

The proper folding and homodimeric structure of AGT are crucial for its catalytic activity and its correct targeting to the peroxisome. plos.orgresearchgate.net

Glyoxylate Carboligase

Glyoxylate carboligase, also known as tartronate-semialdehyde synthase, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the condensation of two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and carbon dioxide. ebi.ac.ukresearchgate.net

The mechanism of glyoxylate carboligase is unique among ThDP-dependent enzymes because it lacks the conserved glutamate residue that is typically involved in activating the ThDP cofactor. ebi.ac.ukacs.org Instead, the active site environment, characterized by aliphatic residues, lowers the dielectric constant, which facilitates the activation of ThDP through an intramolecular proton transfer. ebi.ac.uk

The proposed catalytic cycle is as follows ebi.ac.ukresearchgate.net:

The ThDP cofactor is activated by forming a reactive ylide.

The ylide nucleophilically attacks the carbonyl carbon of the first glyoxylate molecule, forming a covalent intermediate.

This is followed by the decarboxylation of the bound glyoxylate, generating an enamine intermediate (the Breslow intermediate).

The enamine then attacks the carbonyl carbon of a second glyoxylate molecule.

The resulting intermediate undergoes rearrangement and elimination to release the product, tartronate semialdehyde, and regenerate the active ThDP ylide.

Advanced Analytical Methodologies for 2 Oxoacetic Acid;hydrate and Its Metabolites

Chromatographic Techniques for Separation and Quantification of 2-oxoacetic acid;hydrate (B1144303)

Chromatographic methods are fundamental for separating 2-oxoacetic acid;hydrate from complex biological and chemical matrices. These techniques, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. However, due to the lack of a strong chromophore in its structure, direct UV detection is often insensitive. nih.gov To overcome this limitation, pre-column or post-column derivatization strategies are employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. nih.govresearchgate.netnih.gov

Phenylhydrazine (B124118) and its Analogs: Phenylhydrazine (PH) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH), are widely used derivatizing agents for α-keto acids. researchgate.netslu.se The reaction between the aldehyde group of 2-oxoacetic acid and the hydrazine (B178648) moiety forms a stable phenylhydrazone derivative that can be readily detected by UV or fluorescence detectors. researchgate.netnih.gov

For instance, a method using phenylhydrazine for the determination of urinary 2-oxoacetic acid involves pre-column derivatization to form a phenylhydrazone, which is then separated by HPLC and detected spectrophotometrically at 324 nm. researchgate.net This method is precise, with a detection limit of 0.5 µmol/L. researchgate.net Similarly, DNPH has been successfully used for the determination of 2-oxoacetic acid in various matrices, including urine and drinking water. researchgate.netrsc.org The derivatization with DNPH allows for the formation of hydrazones that can be separated on a C18 column and detected by UV, with some methods also resolving the syn and anti geometric isomers. researchgate.net The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization. google.comnih.gov

Fluorescent Arylboronic Acids: While not as commonly cited for 2-oxoacetic acid specifically, fluorescent arylboronic acids represent an emerging class of derivatization reagents for α-keto acids. These reagents react with the α-keto acid moiety to form fluorescent cyclic esters, enabling highly sensitive detection. The development of such methods holds promise for enhancing the analysis of low-abundance α-keto acids in biological samples. nih.govrsc.orgresearchgate.net

Table 1: HPLC Derivatization Strategies for this compound

| Derivatizing Agent | Detection Method | Matrix | Key Findings & Conditions | Citation |

| Phenylhydrazine (PH) | Spectrophotometric (324 nm) | Urine | Pre-column derivatization; detection limit of 0.5 µmol/L. researchgate.net | researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis | Urine, Aldehyde Solutions, Drinking Water | Pre-column derivatization; resolves syn and anti isomers; detection limit of 0.5 mg/L in urine. researchgate.net Optimized conditions: 70°C, pH 1.75, 150 min reaction time for aldehyde solutions. nih.gov For drinking water, derivatization at 40°C for 1 hour. rsc.org | researchgate.netrsc.orgnih.gov |

| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | K562 cells | Used for the analysis of six α-keto acids, including pyruvic acid and α-ketoglutaric acid, with detection limits of 1.3–5.4 nM. rsc.org | rsc.orgsigmaaldrich.com |

| 3-nitrophenylhydrazine (3-NPH) | LC-MS/MS | Human Plasma, C2C12 cells | Optimized for TCA cycle acids, with low detection limits (e.g., 10 pM for 2-oxoglutaric acid). slu.se | slu.se |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govusherbrooke.ca To make 2-oxoacetic acid amenable to GC analysis, it must first be converted into a volatile derivative. This is typically achieved through esterification followed by silylation.

A common derivatization procedure involves a two-step process: methoximation of the keto group followed by trimethylsilylation (TMS) of the carboxyl and hydroxyl groups. nih.gov This process yields a stable, volatile derivative that can be readily separated on a GC column and detected by mass spectrometry. GC-MS offers high sensitivity and provides structural information through the fragmentation patterns of the derivatized analyte. mdpi.comresearchgate.net Challenges in GC-MS analysis include potential matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. mdpi.comresearchgate.net

Table 2: GC-MS Derivatization for 2-oxoacetic acid

| Derivatization Method | Key Aspects | Citation |

| Trimethylsilylation (TMS) | A common method for making non-volatile compounds like organic acids suitable for GC-MS analysis. mdpi.com | mdpi.com |

| BSTFA with 1% TMCS | Used for the derivatization of semi-volatile carboxylic acids, including glyoxylic acid, for GC-MS analysis. usherbrooke.ca | usherbrooke.ca |

Ion Chromatography Applications

Ion chromatography (IC) is a specialized form of HPLC that is well-suited for the separation and quantification of ionic compounds, including organic acids like 2-oxoacetic acid. shimadzu.comthermofisher.com In IC, separation is achieved based on the interaction of the analyte ions with an ion-exchange stationary phase. shimadzu.com Suppressed conductivity detection is often employed, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions. thermofisher.com

IC can be used for the direct analysis of 2-oxoacetic acid without the need for derivatization, which simplifies sample preparation. shimadzu.com This technique is particularly useful for analyzing samples where 2-oxoacetic acid is present along with other organic and inorganic anions. lumtech.com.cnaplitechbiolab.com For instance, IC has been applied to determine 2-oxoacetic acid in solutions from electrosynthesis processes, where it coexists with glycolic acid and oxalic acid. aplitechbiolab.com

Spectroscopic Methods for Detection and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the structural confirmation and detailed analysis of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound, NMR can provide detailed information about its structure, including the state of hydration. In aqueous solutions, 2-oxoacetic acid exists predominantly in its hydrated gem-diol form, (HO)₂CHCOOH. researchgate.netcreative-proteomics.com

¹H NMR and ¹³C NMR spectra can confirm the presence of the hydrated and non-hydrated forms and provide information about their relative abundance. nih.govnih.gov For example, the ¹H NMR spectrum of 2-oxoacetic acid in D₂O shows a characteristic signal for the methine proton of the gem-diol. nih.gov NMR has also been used to characterize the products of derivatization reactions, such as the hydrazone formed with phenylhydrazine, confirming the structure of the derivative prior to HPLC analysis. nih.gov

Table 3: NMR Data for 2-oxoacetic acid

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Citation |

| ¹H | D₂O (pH 7.4) | 5.06 | s | CH(OH)₂ | nih.gov |

| ¹³C | D₂O (pH 7.4) | 90.76 | C H(OH)₂ | nih.gov | |

| ¹³C | D₂O (pH 7.4) | 179.50 | C OOH | nih.gov |

Mass Spectrometry (MS) Techniques in Metabolomics Studies

Mass spectrometry (MS) is a highly sensitive and selective technique that is central to the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems. nih.gov When coupled with chromatographic separation methods like HPLC or GC, MS allows for the detection and quantification of a wide range of metabolites, including 2-oxoacetic acid. creative-proteomics.com

In metabolomics studies, high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are often used to determine the accurate mass of the analyte, which aids in its identification. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can serve as a fingerprint for the compound. nih.govslu.se LC-MS/MS methods, often employing derivatization with reagents like DNPH or 3-NPH, have been developed for the sensitive and specific quantification of 2-oxoacetic acid and other keto acids in complex biological matrices like plasma and cell extracts. slu.sersc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for studying the optical properties and photochemical behavior of this compound. In aqueous solutions, 2-oxoacetic acid exists in equilibrium with its hydrated form, 2,2-dihydroxyacetic acid. This equilibrium strongly favors the hydrate, with an equilibrium constant (KHyd) of 300 at 298 K. acs.orgresearchgate.net Despite the predominance of the hydrated form, the unhydrated carbonyl group provides a chromophore that can be analyzed. researchgate.net

The non-hydrated form of 2-oxoacetic acid exhibits a characteristic UV absorption band at approximately 276 nm, which is attributed to the carbonyl functionality. researchgate.netuky.edu This absorption includes a tail that extends to wavelengths above 300 nm. researchgate.netuky.edu Studies on the aqueous photochemistry of 2-oxoacetic acid show that upon irradiation, photobleaching occurs, signifying the loss of the carbonyl group's absorption band. acs.orgresearchgate.netuky.edu Conversely, the thermal aging of the photolysis products in the dark can lead to an increase in absorbance, a phenomenon known as thermochromism. acs.orgresearchgate.net

Fluorescence spectroscopy is primarily used to investigate the photoproducts of 2-oxoacetic acid, as its optical properties are significantly altered by the formation of intermediates like glyoxal (B1671930) during photolysis. acs.orguky.eduacs.org For the glyoxylate (B1226380) anion, hydration has been shown to enhance the quantum yield of fluorescence. nih.govrsc.org In dry salt clusters, fluorescence is the dominant photophysical process for glyoxylate; however, the addition of even one or two water molecules shifts the quantum yield towards internal conversion. nih.govrsc.org The hydration of the glyoxylate anion also causes a slight redshift in its S₁ ← S₀ transition, resulting in a broad absorption band from approximately 320 nm to 380 nm. nih.govrsc.org

Table 1: Spectroscopic Properties and Findings for this compound and its Anion

| Parameter | Observation | Technique | Reference |

|---|---|---|---|

| Equilibrium | Exists predominantly as the hydrate (2,2-dihydroxyacetic acid) in aqueous solution (KHyd = 300). | UV-Vis Spectroscopy | acs.orgresearchgate.net |

| UV Absorption (Unhydrated Form) | Absorption band at λ ≈ 276 nm with a tail extending >305 nm. | UV-Vis Spectroscopy | researchgate.netuky.edu |

| Photochemical Behavior | Photobleaching occurs upon irradiation, indicating loss of the carbonyl group. | UV-Vis Spectroscopy | acs.orguky.edu |

| Thermal Behavior of Photoproducts | Thermochromism (absorption enhancement) observed during dark thermal aging. | UV-Vis Spectroscopy | acs.orgresearchgate.net |

| Fluorescence | Used to study photoproducts like glyoxal, which alter optical properties. | Fluorescence Spectroscopy | acs.orgacs.org |

| Hydrated Glyoxylate Anion Absorption | Broad absorption from ~320 nm to 380 nm. | UV/Vis Photodissociation Spectroscopy | rsc.org |

| Hydrated Glyoxylate Anion Fluorescence | Hydration enhances the quantum yield of fluorescence. | Fluorescence Spectroscopy | nih.govrsc.org |

Electrochemical Detection Methods for this compound

Electrochemical methods offer sensitive and versatile approaches for the detection and study of this compound. These techniques can elucidate reaction kinetics, adsorption phenomena, and oxidation mechanisms at electrode surfaces.

Classical methods like DC polarography have been employed to investigate the kinetics of the dehydration-hydration equilibrium of 2-oxoacetic acid. srce.hr More advanced techniques, such as cyclic voltammetry, have been used to study its electrooxidation on various electrode materials, including gold, platinum, and palladium. researchgate.net Spectroelectrochemical studies, which couple techniques like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) with electrochemistry, have revealed that both the unhydrated glyoxylate and the hydrated glyoxylate anions adsorb onto gold electrode surfaces. researchgate.net The ratio of these adsorbed species depends on the concentration of 2-oxoacetic acid in the solution. researchgate.net During its oxidation on gold, intermediates such as (bi)oxalate and formate (B1220265) have been identified. researchgate.net